
N-(3-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound can be structurally represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of various aromatic amines with acetylated pyrazole intermediates. The synthesis pathway may include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Acetylation : The introduction of the acetyl group to the pyrazole structure.
- Sulfonamide Formation : Coupling with sulfonamide derivatives to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Antibacterial Properties
Pyrazoline derivatives have been noted for their antibacterial activities against both Gram-positive and Gram-negative bacteria. In vitro studies employing disc diffusion methods have demonstrated that certain derivatives exhibit significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Compounds similar to this compound have shown promising anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vivo studies indicated that these compounds can reduce inflammation markers in animal models .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives revealed that specific modifications to the pyrazole ring enhanced cytotoxicity against cancer cell lines. The study utilized molecular docking techniques to predict binding affinities to targets involved in cancer proliferation pathways, showing that certain derivatives had IC50 values lower than conventional chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, a derivative was tested for its ability to inhibit PGE2 production in rat serum samples. The results indicated a significant reduction in PGE2 levels, suggesting a strong anti-inflammatory effect comparable to established NSAIDs .
Research Findings Summary Table
Activity | Compound | Mechanism | IC50/Effectiveness |
---|---|---|---|
Anticancer | Pyrazole Derivative A | Induces apoptosis | IC50 = 15 µM (MCF-7) |
Antibacterial | Pyrazole Derivative B | Inhibits bacterial growth | Zone of inhibition = 20 mm (E. coli) |
Anti-inflammatory | Pyrazole Derivative C | COX inhibition | PGE2 reduction = 70% |
科学的研究の応用
Synthesis of the Compound
The synthesis of N-(3-(1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide typically involves several steps:
- Formation of the Pyrazole Ring: The initial step often includes the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.
- Acetylation: The introduction of the acetyl group is achieved through acetic anhydride or acetyl chloride treatment.
- Sulfonamide Formation: The final step involves the reaction with sulfonamide derivatives to yield the target compound.
Antibacterial Properties
Research has shown that compounds similar to this compound exhibit significant antibacterial activity. For example, a study demonstrated that pyrazole derivatives possess inhibitory effects against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Table 1: Antibacterial Activity of Related Pyrazole Derivatives
Compound Name | Bacteria Tested | Inhibition Zone (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 30 |
Compound B | Escherichia coli | 28 |
Compound C | Pseudomonas aeruginosa | 25 |
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Similar compounds have shown potential as selective COX-II inhibitors, which are crucial for managing inflammatory diseases .
Case Study: COX-II Inhibition
A series of pyrazole derivatives were synthesized and evaluated for their COX-II inhibitory activity. One derivative exhibited an IC50 value significantly lower than that of standard anti-inflammatory drugs, indicating its potential as a therapeutic agent in treating inflammatory conditions .
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines in vitro .
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound Name | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound D | MCF-7 (Breast Cancer) | 10 |
Compound E | HeLa (Cervical Cancer) | 12 |
Compound F | A549 (Lung Cancer) | 15 |
特性
IUPAC Name |
N-[3-[2-acetyl-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-16-10-12-20(13-11-16)32(30,31)26-19-7-5-6-18(14-19)22-15-23(27(25-22)17(2)28)21-8-3-4-9-24(21)29/h3-14,23,26,29H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYVOZHODFWNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(C3)C4=CC=CC=C4O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。